![molecular formula C17H22N4O4 B2428584 N-(2-méthoxyéthyl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide CAS No. 1396627-20-5](/img/structure/B2428584.png)
N-(2-méthoxyéthyl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
a. Ataluren (Translarna) : L'ataluren est utilisé pour le traitement de la dystrophie musculaire de Duchenne et d'autres maladies causées par des mutations non-sens . Le noyau 1,2,4-oxadiazole du composé contribue à son efficacité thérapeutique.
b. Azilsartan médoxomil : L'azilsartan est un médicament antihypertenseur qui contient le motif 1,2,4-oxadiazole . Il aide à gérer l'hypertension en bloquant les récepteurs de l'angiotensine II.
c. Opicapone : L'opicapone sert de traitement d'appoint pour la maladie de Parkinson . Sa structure 1,2,4-oxadiazole contribue à ses effets pharmacologiques.
d. Inhibiteurs sélectifs : Certains dérivés du 1,2,4-oxadiazole agissent comme des inhibiteurs sélectifs des isoformes de l'anhydrase carbonique humaine, qui sont pertinentes pour la thérapie anticancéreuse . Ces composés sont prometteurs pour des traitements ciblés.
e. Maladies liées à l'âge et antimicrobiens : Les 1,2,4-oxadiazoles ont été explorés comme agents pour le traitement des maladies liées à l'âge et comme agents antimicrobiens . Leurs applications diverses mettent en évidence leur polyvalence.
Matériaux énergétiques et synthèse organique
Au-delà de la médecine, les 1,2,4-oxadiazoles trouvent des applications dans d'autres domaines :
a. Matériaux énergétiques : Ces hétérocycles ont été utilisés dans le développement de matériaux énergétiques . Leurs propriétés uniques les rendent précieux dans ce domaine.
b. Synthèse organique : En raison de leur faible aromaticité et de la présence d'une liaison O–N faible, les 1,2,4-oxadiazoles peuvent se réarranger en d'autres hétérocycles. Cette propriété est activement utilisée en synthèse organique .
Autres applications
Les 1,2,4-oxadiazoles ont également été utilisés dans les contextes suivants :
a. Colorants fluorescents et OLED : Ces composés contribuent au développement de colorants fluorescents et de diodes électroluminescentes organiques (OLED) . Leurs propriétés optiques sont avantageuses dans ces applications.
b. Capteurs : Les 1,2,4-oxadiazoles ont été explorés pour des applications de capteurs . Leur sensibilité à des analytes spécifiques les rend utiles pour détecter diverses substances.
c. Insecticides : Certains dérivés présentent des propriétés insecticides . Les chercheurs ont étudié leur potentiel en matière de lutte antiparasitaire.
En résumé, le composé N-(2-méthoxyéthyl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide, avec sa structure intrigante 1,2,4-oxadiazole, possède un immense potentiel dans divers domaines scientifiques. Ses applications vont de la médecine à la science des matériaux, reflétant la polyvalence de ce motif. Les chercheurs continuent d'explorer de nouvelles méthodes de synthèse des 1,2,4-oxadiazoles avec diverses fonctionnalités périphériques, ce qui en fait un domaine d'étude passionnant dans la chimie organique moderne. 🌟 .
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various targets and cause changes in their function .
Biochemical Pathways
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Propriétés
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-13(15(22)18-8-10-24-2)21-9-4-5-12(17(21)23)16-19-14(20-25-16)11-6-7-11/h4-5,9,11,13H,3,6-8,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYLEWPMLJEJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C=CC=C(C1=O)C2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2428506.png)
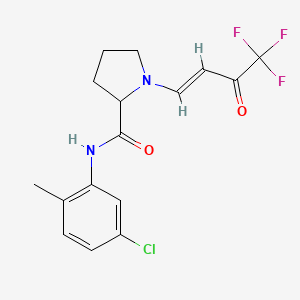
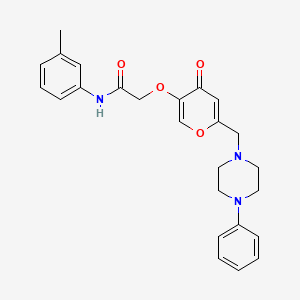
![1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2428509.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2428510.png)
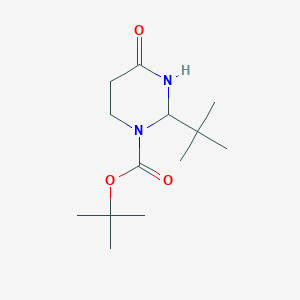
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2428513.png)
![N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2428514.png)
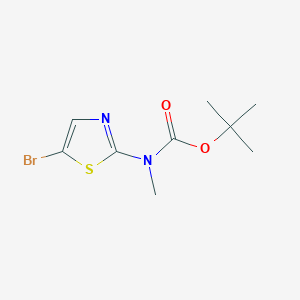
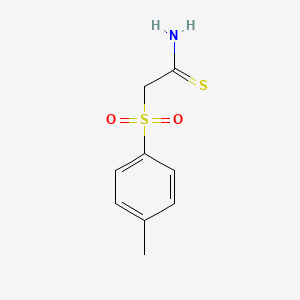

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B2428520.png)

